molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7

9-(4-Biphenylyl)carbazole

Cat. No. B1581763
Key on ui cas rn: 6299-16-7
M. Wt: 319.4 g/mol
InChI Key: DQMMBEPJQZXXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08405070B2

Procedure details

3.2 g (10 mmol) of 9-(4-biphenylyl)carbazole was dissolved in a mixed solution of 200 mL of glacial acetic acid, 200 mL of toluene, and 50 mL of ethyl acetate. 2.3 g (10 mmol) of N-iodosuccinimide was slowly added thereto. The mixture was stirred overnight (for about 24 hours) and then washed with water, a sodium thiosulfate water solution, and a saturated sodium chloride solution. Magnesium sulfate was added thereto to remove water and filtered to obtain a filtrate. The filtrate was concentrated, mixed with acetone and hexane, and then recrystallized with ultrasonic wave. This was filtered to obtain a residue. The residue was collected and dried. 4.4 g (yield: 98%) of 3-iodo-9-(4-biphenylyl)carbazole, which was beige powder, was obtained.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:6]=[CH:5][C:4]([N:7]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)=[CH:3][CH:2]=1.[I:26]N1C(=O)CCC1=O>C(O)(=O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C>[I:26][C:16]1[CH:17]=[CH:18][C:19]2[N:7]([C:4]3[CH:5]=[CH:6][C:1]([C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=4)=[CH:2][CH:3]=3)[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight (for about 24 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
mixed with acetone and hexane
CUSTOM
Type
CUSTOM
Details
recrystallized with ultrasonic wave
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.